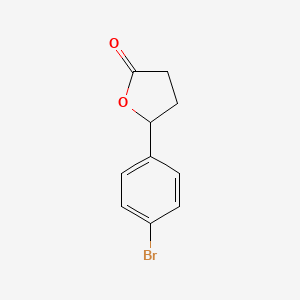

5-(4-Bromophenyl)oxolan-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(4-bromophenyl)oxolan-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrO2/c11-8-3-1-7(2-4-8)9-5-6-10(12)13-9/h1-4,9H,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LULFVGLMBVEKOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)OC1C2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preamble and Contextualization of 5 4 Bromophenyl Oxolan 2 One in Organic Chemistry

Historical Development and Significance of Oxolan-2-one (γ-Butyrolactone) Derivatives in Organic Synthesis

The γ-butyrolactone (GBL) moiety, a five-membered lactone, is a privileged structure found in a diverse array of natural products and biologically active small molecules. mdpi.com Historically, the synthesis of γ-butyrolactone derivatives has been a significant focus for synthetic and medicinal chemists for decades due to their broad spectrum of biological and pharmacological activities. mdpi.com These structures are not only integral to numerous natural products with diverse biological activities but also serve as crucial building blocks and synthetic intermediates in the preparation of more complex and valuable molecules. mdpi.comacs.orgresearchgate.netacs.org

The development of synthetic methods for γ-butyrolactones has evolved considerably over time. mdpi.com The most conventional method involves the intramolecular esterification of substrates bearing a γ-hydroxybutanoic acid functionality. mdpi.com However, the discovery of biologically active natural and synthetic lactones has spurred the development of a wide variety of more sophisticated synthetic methodologies. mdpi.com Recent advancements have emphasized synthetic efficiency, feasibility, and the principles of green chemistry. mdpi.com Modern techniques such as photoredox catalysis, which utilizes single-electron transfer, have been intensively explored for the construction of the γ-butyrolactone ring. mdpi.comacs.org This includes novel approaches like radical hydrocarboxylation of allylic alcohols using the CO2 radical anion, a process achieved through the synergy of photoredox and hydrogen atom transfer (HAT) catalysis. acs.orgacs.orgnih.gov Such methods have proven highly efficient for producing γ-butyrolactone derivatives. acs.orgacs.orgnih.gov

The significance of γ-butyrolactone derivatives is underscored by their presence in several FDA-approved drugs used for a variety of therapeutic purposes, including as diuretics, anticancer agents, and for treating heart disease. mdpi.com Furthermore, many γ-butyrolactone-containing compounds have been investigated as antibiotics, antifungals, and anti-inflammatory agents. researchgate.net The α-methylene-γ-butyrolactone ring, for instance, is a recognized pharmacophore in natural antifungal products. mdpi.com The versatility of the γ-butyrolactone scaffold continues to make it a valuable target in drug discovery and a key component in the synthesis of degradable polymers. researchgate.net

Strategic Importance of Brominated Aromatic Subunits in Contemporary Chemical Research

Brominated aromatic compounds are of considerable importance in modern chemical research, serving as pivotal intermediates in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemical products. jalsnet.com The introduction of a bromine atom into an aromatic ring can serve two primary strategic purposes: to impart desired properties to the final product or to provide a reactive handle for further synthetic transformations. scirp.org

Aromatic compounds containing bromine are widely used as building blocks for a vast array of organic molecules. jalsnet.com Their significance has been particularly amplified by the advancements in cross-coupling reactions catalyzed by transition metals like palladium, where bromoarenes are common starting materials. scirp.org These reactions allow for the efficient formation of carbon-carbon and carbon-heteroatom bonds, which are fundamental transformations in organic synthesis.

The process of aromatic bromination itself is a fundamental reaction in organic chemistry. researchgate.net While classical methods often involve the use of molecular bromine and a catalyst, which can be hazardous and wasteful, a variety of more efficient and environmentally benign methods have been developed. jalsnet.comnih.gov These include oxidative bromination techniques that avoid the use of hazardous molecular bromine and improve atom economy. researchgate.net The ability to selectively introduce bromine into an aromatic system is a challenging yet crucial task, especially for activated aromatic compounds where multiple brominations can occur. researchgate.net The high reactivity of the resulting organobromides makes them ideal precursors for a wide range of functional group interconversions. nih.gov

Rationale for Focused Academic Investigation of 5-(4-Bromophenyl)oxolan-2-one

The focused academic investigation of this compound stems from the strategic combination of the γ-butyrolactone core and the bromophenyl substituent. This specific arrangement of functional groups makes it a valuable subject for several avenues of chemical inquiry.

The presence of the γ-butyrolactone ring suggests potential biological activity, given the prevalence of this motif in pharmacologically active compounds. mdpi.comresearchgate.net The 4-bromophenyl group further enhances its potential as a lead structure in medicinal chemistry. The bromine atom can participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized as important for molecular recognition and drug-receptor binding.

From a synthetic perspective, this compound is a versatile intermediate. The bromine atom serves as a key functional group for further elaboration through various cross-coupling reactions, allowing for the introduction of a wide range of substituents at the para-position of the phenyl ring. This enables the creation of a library of derivatives for structure-activity relationship (SAR) studies. The lactone ring itself can undergo various transformations, such as ring-opening reactions to yield functionalized open-chain compounds.

The synthesis of this compound and its derivatives also presents interesting challenges and opportunities for the development of novel synthetic methodologies. For instance, the organocatalytic Michael addition of 1,3-dicarbonyl compounds to (E)-1-bromo-4-(2-nitrovinyl)benzene has been explored to create related structures with multiple chiral centers. nih.gov

Scope and Objectives of Scholarly Inquiry into this compound

The scholarly inquiry into this compound encompasses several key objectives aimed at fully characterizing its chemical nature and exploring its potential applications.

A primary objective is the development and optimization of efficient and stereoselective synthetic routes to this compound and its analogs. This includes the exploration of various catalytic systems and reaction conditions to achieve high yields and purity.

Another major focus is the thorough investigation of its physicochemical properties. This involves detailed spectroscopic analysis (NMR, IR, Mass Spectrometry) and, where possible, single-crystal X-ray diffraction to elucidate its precise three-dimensional structure. mdpi.com Understanding its conformational preferences and electronic properties is crucial for predicting its reactivity and potential biological interactions.

A significant portion of the research is dedicated to exploring the reactivity of this compound. This includes its utility as a building block in the synthesis of more complex molecules through reactions targeting both the bromophenyl group and the lactone ring. For example, it can serve as a precursor for the synthesis of substituted acs.orgCurrent time information in Bangalore, IN.chembk.comtriazolo[4,3-c]quinazolines, which are valuable intermediates for biologically active compounds and fluorophores. researchgate.net

Finally, a key objective is the evaluation of the biological activity of this compound and its derivatives. This involves screening these compounds against various biological targets to identify potential therapeutic applications. The systematic modification of the core structure and the evaluation of the resulting changes in biological activity are central to medicinal chemistry-focused investigations.

Chemical Compound Information

| Compound Name |

| This compound |

| γ-Butyrolactone |

| 1,4-butanediol |

| Tetrahydrofuran |

| GABA (γ-Aminobutyric acid) |

| 4-bromobenzaldehyde (B125591) |

| 4-(methylsulfonyl)acetophenone |

| (3Z)-3-[(4-bromophenyl)-(4-methylsulfonylphenyl)methylidene]oxolan-2-one |

| (S)-3-Acetyl-3-[(R)-1-(4-bromophenyl)-2-nitroethyl]oxolan-2-one |

| (E)-1-bromo-4-(2-nitrovinyl)benzene |

| (Z)-1-Benzyl-5-(4-bromophenyl)-5-hydroxy-4-(2-oxomorpholin-3-ylidene)pyrrolidine-2,3-dione |

| 8-(4-bromobenzoyl)-3,4-dihydro-1H-pyrrolo[2,1-c] acs.orgCurrent time information in Bangalore, IN.oxazine-1,6,7-trione |

| 5-(4-Chlorophenyl)tetrahydrofuran-2(3H)-one |

| N-(4-bromophenyl)-3-(oxolan-2-yl)propanamide |

| 2-(4-bromophenyl) quinazolin-4-one |

| 3-(4-Bromophenyl)-1,2,4-oxadiazole-5-carbaldehyde |

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C10H9BrO2 chembk.comchemicalbook.com |

| Molecular Weight | 241.08 g/mol chembk.comchemicalbook.com |

| CAS Number | 1885-28-5 chemicalbook.com |

| MDL Number | MFCD02152988 chemicalbook.com |

Synthetic Methodologies for 5 4 Bromophenyl Oxolan 2 One

Retrosynthetic Analysis and Key Disconnections for the 5-(4-Bromophenyl)oxolan-2-one Scaffold

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing a target molecule into simpler, commercially available starting materials. For this compound, the primary disconnection breaks the ester bond of the lactone ring, revealing the precursor, 4-(4-bromophenyl)-4-hydroxybutanoic acid. This disconnection is based on the well-established lactonization of γ-hydroxy acids.

Further disconnection of the C-C bond between the C4 and C5 positions of the butanoic acid chain suggests a synthetic route involving the addition of a three-carbon synthon to a 4-bromobenzaldehyde (B125591) derivative. This could be achieved through various carbon-carbon bond-forming reactions, such as an aldol-type condensation or the use of organometallic reagents. An alternative disconnection between C3 and C4 points towards a Michael addition of a nucleophile to a cinnamic acid derivative.

A key precursor identified through this analysis is 4-(4-bromophenyl)-4-hydroxybutanoic acid. The synthesis of this intermediate is a critical step in many of the forward synthetic strategies.

Lactonization Strategies for the Formation of the Oxolan-2-one Core

The formation of the five-membered lactone ring is a pivotal step in the synthesis of this compound. This transformation is typically achieved through the intramolecular cyclization of a suitable γ-hydroxycarboxylic acid precursor.

Acid-Catalyzed Cyclization Approaches

Acid-catalyzed cyclization is a common and effective method for the synthesis of γ-butyrolactones from γ-hydroxy acids. The reaction proceeds by protonation of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydroxyl group. This intramolecular esterification, known as the Fischer-Speier esterification, results in the formation of the lactone ring with the elimination of water.

For the synthesis of this compound, the precursor 4-(4-bromophenyl)-4-hydroxybutanoic acid can be treated with a catalytic amount of a strong acid, such as sulfuric acid or tosic acid, to induce cyclization. The reaction is typically carried out with heating to drive the equilibrium towards the lactone product by removing the water formed during the reaction.

| Precursor | Catalyst | Conditions | Product | Yield |

| 4-(4-bromophenyl)-4-hydroxybutanoic acid | H₂SO₄ (catalytic) | Heat, removal of water | This compound | High |

| 4-(4-bromophenyl)-4-hydroxybutanoic acid | TsOH (catalytic) | Toluene, Dean-Stark trap | This compound | Good |

Organometallic-Mediated Cyclizations

Organometallic reagents can be employed to construct the γ-butyrolactone core, often through reactions that form the key carbon-carbon bonds of the precursor in situ followed by cyclization. For instance, the reaction of a Grignard reagent derived from 4-bromobenzaldehyde with a suitable three-carbon electrophile can generate a γ-hydroxy ester, which can then be cyclized.

Alternatively, transition metal-catalyzed reactions offer powerful methods for lactone synthesis. For example, palladium-catalyzed carbonylation reactions of halo-alcohols can be used to construct the lactone ring. While specific examples for the direct synthesis of this compound via these methods are not extensively documented, the general applicability of these reactions to the synthesis of 5-aryl-γ-butyrolactones is well-established.

| Organometallic Reagent/Catalyst | Substrates | Key Transformation |

| 4-Bromophenylmagnesium bromide | Succinic anhydride (B1165640) derivative | Nucleophilic addition and subsequent cyclization |

| Palladium(0) catalyst | 3-(4-Bromophenyl)-3-buten-1-ol | Carbonylative cyclization |

Green Chemistry Approaches in Lactone Synthesis

Green chemistry principles encourage the use of environmentally benign reagents and conditions. In the context of γ-butyrolactone synthesis, this includes the use of biocatalysis and reactions in aqueous media. For instance, enzyme-catalyzed hydrolysis of a corresponding ester precursor can lead to the formation of the γ-hydroxy acid, which can then be cyclized under mild, acid-catalyzed conditions.

Another green approach involves the use of solid acid catalysts, which can be easily recovered and reused, minimizing waste. While specific applications to the synthesis of this compound are still emerging, the development of greener synthetic routes for γ-butyrolactones is an active area of research. One notable green method is the one-pot electrosynthesis of γ-butyrolactone from furoic acid, which proceeds with high yield and selectivity in an aqueous electrolyte, offering a scalable and environmentally friendly alternative to traditional methods. nih.gov

Stereoselective Synthesis of this compound

The stereoselective synthesis of this compound is of significant interest, as the biological activity of chiral molecules is often dependent on their stereochemistry. Asymmetric synthesis of γ-butyrolactones has been extensively reviewed, highlighting various catalytic methods. acs.orgacs.orgnih.govrug.nlnih.gov

A key strategy for the enantioselective synthesis of this compound involves the preparation of an enantiomerically enriched precursor, such as (S)-3-(4-Bromophenyl)butanoic acid. A large-scale synthesis of this chiral acid has been reported, utilizing a rhodium-catalyzed asymmetric conjugate addition of 4-bromophenylboronic acid to ethyl crotonate. orgsyn.org The resulting (S)-ethyl 3-(4-bromophenyl)butanoate is then hydrolyzed to the desired chiral acid with high enantiomeric purity. orgsyn.org This chiral acid can then be envisioned to undergo further transformations, such as reduction of the carboxylic acid to a primary alcohol followed by oxidation and cyclization to yield the chiral lactone.

Chiral Auxiliary-Mediated Approaches

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic route to control the stereochemical outcome of a reaction. After the desired stereocenter has been established, the auxiliary is removed.

In the context of synthesizing chiral this compound, a chiral auxiliary could be attached to a precursor molecule to direct a key bond-forming reaction. For example, an achiral γ-keto acid could be reacted with a chiral alcohol to form a chiral ester. Subsequent reduction of the ketone would then be directed by the chiral auxiliary, leading to a diastereomerically enriched γ-hydroxy ester. Hydrolysis of the ester and removal of the chiral auxiliary would then provide the enantiomerically enriched γ-hydroxy acid, which can be cyclized to the desired chiral lactone. While this is a well-established strategy for asymmetric synthesis, specific examples detailing the use of chiral auxiliaries for the direct synthesis of this compound are not prevalent in the literature. However, the general principles of using chiral auxiliaries, such as Evans oxazolidinones, in aldol (B89426) or alkylation reactions to set the stereocenter are widely applicable. nih.gov

| Chiral Auxiliary | Reaction Type | Key Step |

| Evans Oxazolidinone | Aldol Reaction | Diastereoselective addition to 4-bromobenzaldehyde |

| (1R,2S)-Ephedrine | Alkylation | Diastereoselective alkylation of a glycine (B1666218) enolate |

Asymmetric Catalysis in C-C Bond Formation

The enantioselective construction of the C-C bonds that form the backbone of chiral γ-butyrolactones is a powerful strategy for producing optically pure materials. Asymmetric catalysis, utilizing chiral metal complexes or organocatalysts, can establish the crucial stereocenter at the C5 position during the formation of the carbon skeleton.

One prominent approach involves the asymmetric conjugate addition of nucleophiles to α,β-unsaturated acceptors. For instance, the copper-catalyzed asymmetric conjugate addition of Grignard reagents to α,β-unsaturated esters can generate a key intermediate that, upon cyclization, yields the desired 5-substituted lactone with high enantioselectivity. While direct application to this compound is specific, the general methodology is well-established for creating similar structures. Chiral phosphoric acids have also emerged as versatile catalysts for a range of enantioselective C-C bond-forming reactions, including cycloadditions that can be adapted to synthesize chiral chroman derivatives, a strategy with principles applicable to other heterocyclic systems. rug.nlmdpi.com

Another strategy is the organocatalytic asymmetric [2 + 4] cycloaddition, which can be used to construct complex heterocyclic frameworks with high stereocontrol. mdpi.com Although not a direct synthesis of the target lactone, these methodologies showcase the power of asymmetric catalysis in building chiral scaffolds that can be precursors to or analogs of this compound. The choice of catalyst and reaction conditions is critical for achieving high yields and stereoselectivity.

| Catalyst Type | Reaction | Key Features | Potential for Stereocontrol |

|---|---|---|---|

| Chiral Copper Complexes | Asymmetric Conjugate Addition | Effective for adding Grignard reagents to unsaturated esters. | High enantioselectivity (often >90% ee) can be achieved. |

| Chiral Phosphoric Acids (CPAs) | Asymmetric Cycloadditions | Versatile Brønsted acid catalysts for various C-C bond formations. mdpi.com | Moderate to excellent enantioselectivities (up to 98% ee) reported for related systems. mdpi.com |

| Chiral Diphosphine Oxide-Metal Complexes | Asymmetric Oxidative Coupling | Used for enantioselective coupling reactions, demonstrating C-C bond formation under catalytic control. mdpi.com | Good to excellent enantiomeric excesses have been reported in model systems. mdpi.com |

Enzymatic Biotransformations for Stereocontrol

Enzymatic biotransformations offer a green and highly selective alternative for synthesizing chiral compounds. Enzymes operate under mild conditions and can provide exceptionally high levels of stereocontrol, making them ideal for producing enantiopure pharmaceuticals and fine chemicals.

For the synthesis of chiral lactones like this compound, two primary enzymatic strategies are employed: the asymmetric reduction of a prochiral ketone precursor and the kinetic resolution of a racemic mixture.

Asymmetric Reduction: The reduction of a γ-keto ester, such as ethyl 4-(4-bromophenyl)-4-oxobutanoate, using a ketoreductase enzyme can produce the corresponding chiral γ-hydroxy ester with high enantiomeric excess (ee). This intermediate can then be cyclized under acidic conditions to yield the enantiopure lactone. Microorganisms, such as strains of Saccharomyces cerevisiae (baker's yeast) or specifically engineered E. coli expressing recombinant reductases, are often used as whole-cell biocatalysts for this purpose.

Kinetic Resolution: A racemic mixture of this compound can be resolved using lipases. In a process called enantioselective hydrolysis, a lipase (B570770) can selectively hydrolyze one enantiomer of the lactone to the corresponding open-chain hydroxy acid, leaving the other enantiomer unreacted and thus enantiomerically enriched. Alternatively, in a non-aqueous medium, a lipase can catalyze the enantioselective esterification or transesterification of a racemic γ-hydroxy ester precursor, allowing for the separation of the two enantiomers. Photobiocatalysts, such as certain strains of cyanobacteria, have also been identified for their ability to perform efficient and enantioselective hydrolysis of ester bonds. mdpi.com

| Enzyme Class | Strategy | Substrate | Product | Key Advantage |

|---|---|---|---|---|

| Ketoreductases / Dehydrogenases | Asymmetric Reduction | γ-Keto ester or acid | Enantiopure γ-Hydroxy ester | Potentially produces a single enantiomer in high yield (>99% ee). |

| Lipases / Esterases | Kinetic Resolution (Hydrolysis) | Racemic Lactone | Enantiopure Lactone and Hydroxy Acid | High enantioselectivity; widely available and robust enzymes. |

| Lipases / Esterases | Kinetic Resolution (Esterification) | Racemic γ-Hydroxy ester | Enantiopure Ester and Hydroxy ester | Effective in organic solvents, allowing for easy product separation. |

Functional Group Interconversions on Precursors Leading to this compound

Functional group interconversion (FGI) is a fundamental strategy in organic synthesis where one functional group is converted into another. ub.eduimperial.ac.uk This approach is widely used for the synthesis of this compound, typically involving the cyclization of a linear precursor that already contains the necessary carbon framework.

The most direct and common method for forming the γ-butyrolactone ring is the intramolecular cyclization (lactonization) of a γ-hydroxy carboxylic acid or its derivatives (e.g., esters).

The key precursor for this method is 4-(4-bromophenyl)-4-hydroxybutanoic acid or its corresponding ester. This precursor can be synthesized through various means, such as the reduction of a γ-keto acid/ester. Once the γ-hydroxy acid/ester is obtained, lactonization can be induced.

Acid-Catalyzed Lactonization: Treatment of the γ-hydroxy acid with a catalytic amount of a strong acid (e.g., sulfuric acid, p-toluenesulfonic acid) promotes intramolecular Fischer esterification, where the terminal hydroxyl group attacks the activated carboxylic acid, eliminating water to form the stable five-membered lactone ring.

Lactonization of Esters: If a γ-hydroxy ester is used, transesterification can be promoted, often by heating, to form the cyclic ester. This process is typically an equilibrium, and the reaction may need to be driven to completion by removing the alcohol byproduct.

These methods are generally high-yielding and reliable for the formation of γ-butyrolactones. uobasrah.edu.iq

Precursors containing alcohol or halide functional groups can also be effectively converted into this compound.

Oxidation of Diols: A common precursor is 1-(4-bromophenyl)butane-1,4-diol. The selective oxidation of this diol can lead to the formation of the lactone. This transformation is an oxidative lactonization and can be achieved with a variety of oxidizing agents, such as chromium-based reagents (e.g., PCC, PDC) or milder, more modern reagents like TEMPO in the presence of a co-oxidant. The reaction proceeds via the initial oxidation of the primary alcohol to an aldehyde, which then exists in equilibrium with the corresponding lactol (a cyclic hemiacetal). Subsequent oxidation of the lactol yields the final lactone product.

Cyclization of Halo-alcohols: A precursor such as 4-bromo-1-(4-bromophenyl)butan-1-ol can be cyclized to the lactone. This typically involves an intramolecular Williamson ether synthesis-type reaction where the hydroxyl group is deprotonated with a base to form an alkoxide, which then displaces the terminal halide in an SN2 reaction to close the ring. This method, however, is less common for lactone synthesis compared to lactam or other ether linkages. A more relevant pathway involves the cyclization of a γ-halo-acid, where the carboxylate acts as the nucleophile to displace the halide.

Multi-Component Reactions for the Assembly of this compound

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the starting materials. nih.govbaranlab.org MCRs are valued for their atom economy, step economy, and ability to rapidly generate molecular complexity. semanticscholar.org

While no specific named MCR is documented for the direct, one-pot synthesis of this compound, analogous strategies for γ-butyrolactone synthesis exist. For example, a potential MCR approach could involve the reaction of 4-bromobenzaldehyde, a nucleophile (such as a cyanide or an enolate precursor), and an electrophilic component containing a two-carbon unit that can be subsequently cyclized.

A hypothetical one-pot sequence could be designed based on MCR principles:

An initial reaction between 4-bromobenzaldehyde and a suitable pronucleophile to form an adduct.

In-situ trapping of this adduct with an acrylate (B77674) derivative.

A final intramolecular cyclization/hydrolysis step to furnish the lactone ring.

The development of novel MCRs remains an active area of research, and designing a convergent, one-pot synthesis for this specific lactone represents a viable synthetic challenge. frontiersin.org

C-H Functionalization Approaches to this compound and its Derivatives

C-H functionalization is a cutting-edge field in organic synthesis that involves the direct conversion of a C-H bond into a C-C, C-O, or other bond, bypassing the need for pre-functionalized starting materials. iisermohali.ac.in This approach offers a more atom- and step-economical route to complex molecules.

For the synthesis of this compound or its derivatives, C-H functionalization could be envisioned in several ways:

Arylation of Butyrolactone: A transition-metal-catalyzed (e.g., palladium, rhodium) direct C-H arylation at the C5 position of γ-butyrolactone using an aryl halide like 1,4-dibromobenzene. This would require directing group assistance to achieve regioselectivity at the C5 position, which is challenging due to the presence of other C-H bonds.

Lactonization via C-H Oxidation: A more plausible approach involves the C-H functionalization of a precursor molecule. For example, starting with 4-(4-bromophenyl)butanoic acid, a palladium-catalyzed intramolecular C-H oxidation (often called a Fujiwara-Morita type reaction or oxidative cyclization) could form the lactone ring. This reaction would involve the activation of a C-H bond at the γ-position and subsequent C-O bond formation.

Radical-Mediated C-H Cyclization: A hydrogen atom transfer (HAT) initiated Minisci-type C-H cyclization could be used to form the heterocyclic ring from an open-chain precursor. nih.gov This method is powerful for creating C-C bonds but can be adapted for C-O bond formation under specific conditions, providing a pathway to the lactone ring system.

These C-H functionalization strategies represent advanced and efficient methods that can significantly shorten synthetic sequences compared to traditional approaches. nih.gov

Reactivity and Mechanistic Studies of 5 4 Bromophenyl Oxolan 2 One

Ring-Opening and Ring-Closing Equilibrium Dynamics of the Oxolan-2-one Moiety

The stability of the five-membered oxolan-2-one ring in 5-(4-bromophenyl)oxolan-2-one is not absolute; it exists in a dynamic equilibrium with its ring-opened form, 4-hydroxy-4-(4-bromophenyl)butanoic acid. This equilibrium is significantly influenced by the surrounding chemical environment, particularly the pH.

In acidic aqueous solutions, an equilibrium is established between the lactone and the corresponding γ-hydroxy acid. wikipedia.orgchegg.com The forward reaction, hydrolysis, and the reverse reaction, lactonization, are both catalyzed by acid. chegg.comacs.org Studies on γ-butyrolactone have shown that at equilibrium in acidic water, a mixture of the lactone and the hydroxy acid coexists. wikipedia.org The position of this equilibrium is dependent on factors such as temperature and the specific acid catalyst used. acs.org

Under basic conditions, the equilibrium is strongly shifted towards the ring-opened form. The hydrolysis of the lactone is promoted by a base, leading to the formation of the corresponding carboxylate salt, sodium 4-hydroxy-4-(4-bromophenyl)butanoate in the presence of sodium hydroxide (B78521). wikipedia.orgpearson.com This reaction is effectively irreversible as the resulting carboxylate is resistant to nucleophilic attack, thus preventing ring-closure back to the lactone.

Nucleophilic Attack on the Carbonyl Center

The electrophilic nature of the carbonyl carbon in the oxolan-2-one moiety makes it a prime target for nucleophilic attack. This is a fundamental reaction of lactones, initiating the ring-opening process. pearson.com The general mechanism involves the approach of a nucleophile to the carbonyl carbon, leading to the formation of a tetrahedral intermediate. pearson.com

In this intermediate, the previously sp2-hybridized carbonyl carbon becomes sp3-hybridized, and the carbonyl oxygen acquires a negative charge. The stability of this intermediate and the subsequent reaction pathway depend on the nature of the nucleophile and the reaction conditions. The collapse of this tetrahedral intermediate typically results in the cleavage of the endocyclic C-O bond, leading to the opening of the lactone ring.

Hydrolysis and Alcoholysis Reactions

Hydrolysis and alcoholysis are specific and common examples of nucleophilic attack on the this compound ring.

Hydrolysis: In a base-promoted hydrolysis, a hydroxide ion (OH⁻) acts as the nucleophile. pearson.com The reaction proceeds through the following steps:

Nucleophilic Attack: The hydroxide ion attacks the electrophilic carbonyl carbon of the lactone.

Tetrahedral Intermediate Formation: This leads to the formation of a tetrahedral intermediate with a negatively charged oxygen.

Ring Opening: The intermediate collapses, cleaving the ester bond within the ring to form a carboxylate and a primary alcohol. pearson.com Under basic conditions, the final product is the salt of the γ-hydroxy acid.

Acid-catalyzed hydrolysis occurs as well, where the acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by a water molecule. acs.orgacs.org This process is reversible and leads to an equilibrium between the lactone and the γ-hydroxy acid. acs.orgresearchgate.net

Alcoholysis: Alcoholysis is a similar process where an alcohol molecule, typically in the presence of an acid or base catalyst, acts as the nucleophile. The reaction of this compound with an alcohol, such as methanol (B129727) or ethanol, would result in the formation of the corresponding γ-hydroxy ester. This reaction also proceeds through a tetrahedral intermediate, followed by ring opening. The product would be a methyl or ethyl 4-hydroxy-4-(4-bromophenyl)butanoate.

Transformations of the Oxolan-2-one Ring

Beyond simple ring-opening, the oxolan-2-one ring of this compound can undergo a variety of transformations, allowing for the introduction of new functional groups and the synthesis of more complex molecules.

α-Functionalization Reactions at the Oxolan-2-one Ring

The carbon atom adjacent to the carbonyl group (the α-carbon) in the oxolan-2-one ring is acidic and can be deprotonated to form an enolate. This enolate is a powerful nucleophile and can react with various electrophiles, allowing for functionalization at the α-position.

A common strategy for generating the enolate of a lactone involves the use of a strong, sterically hindered, non-nucleophilic base such as lithium diisopropylamide (LDA). wikipedia.orglibretexts.orgyoutube.comyoutube.com The use of a bulky base like LDA favors the deprotonation at the less sterically hindered α-carbon and minimizes the competing nucleophilic attack at the carbonyl carbon. youtube.comyoutube.com

Once the enolate is formed, it can undergo reactions such as:

Alkylation: Reaction with an alkyl halide (e.g., methyl iodide) would introduce an alkyl group at the α-position.

Acylation: Reaction with an acylating agent, such as an acid chloride or anhydride (B1165640), would introduce an acyl group. A known derivative, 3-acetyl-5-(4-bromophenyl)oxolan-2-one, exemplifies this type of transformation. This compound can be synthesized through the reaction of the enolate of this compound with an acetylating agent like acetyl chloride or acetic anhydride.

| Reaction Type | Reagents | Product Structure | Product Name |

|---|---|---|---|

| α-Alkylation | 1. LDA, THF, -78 °C 2. CH₃I | α-methyl-5-(4-bromophenyl)oxolan-2-one | 3-Methyl-5-(4-bromophenyl)oxolan-2-one |

| α-Acylation | 1. LDA, THF, -78 °C 2. CH₃COCl | α-acetyl-5-(4-bromophenyl)oxolan-2-one | 3-Acetyl-5-(4-bromophenyl)oxolan-2-one |

Carbonyl Reductions and Related Derivatizations

The carbonyl group of the lactone can be reduced to an alcohol, leading to either a cyclic hemiacetal (lactol) or a diol, depending on the reducing agent and reaction conditions.

Reduction to Diols: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the lactone to a diol. adichemistry.commasterorganicchemistry.comresearchgate.netyoutube.com The reaction proceeds by nucleophilic attack of a hydride ion on the carbonyl carbon, followed by ring opening to yield 4-(4-bromophenyl)butane-1,4-diol. adichemistry.com

Partial Reduction to Lactols: Milder or more sterically hindered reducing agents, such as diisobutylaluminium hydride (DIBAL-H), can often achieve partial reduction of the lactone to the corresponding lactol (a cyclic hemiacetal) at low temperatures. researchgate.net In the case of this compound, this would yield 5-(4-bromophenyl)oxolan-2-ol. These lactols are versatile intermediates in organic synthesis.

Sodium borohydride (B1222165) (NaBH₄) is generally not a strong enough reducing agent to reduce lactones under standard conditions. youtube.com

| Reducing Agent | Typical Conditions | Product Structure | Product Name |

|---|---|---|---|

| Lithium aluminum hydride (LiAlH₄) | 1. THF or Et₂O 2. H₃O⁺ workup | HO-(CH₂)₃-CH(OH)-C₆H₄Br | 4-(4-Bromophenyl)butane-1,4-diol |

| Diisobutylaluminium hydride (DIBAL-H) | Toluene or CH₂Cl₂, -78 °C | 5-(4-bromophenyl)oxolan-2-ol | 5-(4-Bromophenyl)oxolan-2-ol |

Rearrangement Reactions of the Lactone Core

Rearrangements involving the γ-butyrolactone core are less common but can occur under specific conditions, often leading to structurally diverse products. While specific rearrangement reactions for this compound are not extensively documented, plausible pathways can be inferred from related systems.

One potential rearrangement could be initiated by the formation of a carbocation intermediate. For instance, acid-catalyzed dehydration of the corresponding γ-hydroxy acid could, under certain structural circumstances, lead to skeletal rearrangements, although for 4-hydroxy-4-(4-bromophenyl)butanoic acid, simple lactonization is the favored pathway.

A more relevant rearrangement is observed in the synthesis of substituted lactones. For example, the reaction of certain α,α-diaryl allylic alcohols can proceed with a 1,2-aryl migration to form 4,5-substituted lactones. nih.govhokudai.ac.jp Applying this concept, a synthetic precursor to a derivative of this compound could potentially undergo a rearrangement where the 4-bromophenyl group migrates, leading to a different substitution pattern on the lactone ring.

Additionally, some γ-butyrolactones can be synthesized via reductive rearrangement pathways, for example, using hydriodic acid (HI). researchgate.net Such conditions could potentially induce rearrangements in the pre-formed lactone as well, although this is highly dependent on the substrate and reaction conditions.

Reactivity of the 4-Bromophenyl Moiety

The chemical behavior of this compound is largely dictated by the reactivity of its two primary functional components: the lactone ring and the 4-bromophenyl group. This section focuses on the chemical transformations possible at the 4-bromophenyl moiety, which serves as a versatile handle for molecular elaboration. The presence of the bromine atom on the aromatic ring is of particular significance, as it opens up a wide array of synthetic pathways, most notably through transition-metal-catalyzed cross-coupling reactions and the formation of organometallic intermediates.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira, Negishi)

The carbon-bromine bond in the 4-bromophenyl group is a key site for palladium-catalyzed cross-coupling reactions, which are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds. nih.govrsc.org These reactions have become indispensable tools in modern organic synthesis, including in the pharmaceutical industry. rsc.orgresearchgate.net The 4-bromophenyl moiety of this compound can readily participate as an electrophilic partner in several of the most important cross-coupling reactions. nih.gov

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. mdpi.com It is widely used for the formation of biaryl structures.

Heck Reaction: In the Heck reaction, the aryl bromide is coupled with an alkene to form a substituted alkene. nih.govmdpi.com This reaction is stereoselective and typically yields the trans product. nih.gov

Sonogashira Coupling: This reaction creates a carbon-carbon bond between the aryl bromide and a terminal alkyne. researchgate.netrsc.org It is typically co-catalyzed by a copper(I) salt and requires a base, often an amine. rsc.org

Negishi Coupling: The Negishi reaction couples the aryl bromide with an organozinc reagent. sigmaaldrich.com These reactions are known for their high functional group tolerance.

The general conditions for these reactions involve a palladium source (like Pd(OAc)₂ or Pd(PPh₃)₄), often a phosphine (B1218219) ligand, a base, and a suitable solvent. mdpi.comsigmaaldrich.com

Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions for Aryl Bromides

| Reaction | Coupling Partner | Typical Catalyst/Ligand | Typical Base | Product Type |

|---|---|---|---|---|

| Suzuki-Miyaura | Arylboronic Acid | Pd(PPh₃)₄, Pd(OAc)₂/SPhos | K₂CO₃, K₃PO₄ | Biaryl |

| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂/P(o-tol)₃ | Et₃N, K₂CO₃ | Substituted Alkene |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂/CuI | Et₃N, Piperidine | Aryl Alkyne |

| Negishi | Organozinc Reagent | Pd(PPh₃)₄, Pd(dppf)Cl₂ | None | Substituted Arene |

The catalytic cycle of palladium-catalyzed cross-coupling reactions is generally understood to proceed through a sequence of three fundamental steps involving a Pd(0) active species. rsc.org

Transmetalation: In this step, the organic group from the organometallic coupling partner (e.g., R-B(OH)₂ for Suzuki, R-ZnX for Negishi) is transferred to the palladium center, displacing the halide. This forms a new Pd(II) complex, Ar-Pd(II)-R, and a metal salt byproduct. nih.govnih.gov

Reductive Elimination: This is the final step, where the two organic groups (Ar and R) on the palladium center couple and are eliminated from the complex to form the desired product (Ar-R). nih.gov This step regenerates the catalytically active Pd(0) species, which can then enter another catalytic cycle.

Kinetic and structural analyses have provided detailed insights into these pathways, revealing, for instance, that for some substrates, transmetalation can be the turnover-limiting step. nih.gov The presence of additives, such as bases in the Suzuki reaction, is crucial for facilitating the transmetalation step. nih.govnih.gov

The choice of ligand coordinated to the palladium center is critical for the success and efficiency of cross-coupling reactions. nih.govsemanticscholar.org Ligands, typically phosphines or N-heterocyclic carbenes (NHCs), play several key roles:

Stabilization: Ligands stabilize the palladium nanoparticles and soluble complexes, preventing their aggregation into inactive palladium black.

Solubility: They enhance the solubility of the catalyst in the reaction medium.

Modulation of Reactivity: The electronic and steric properties of the ligand directly influence the rates of the individual steps in the catalytic cycle. illinois.edu

Electron-rich and bulky ligands, such as tri-tert-butylphosphine (B79228) (P(t-Bu)₃) or biaryl phosphines like SPhos and XPhos, are often highly effective. sigmaaldrich.comillinois.edunih.gov Bulky ligands promote the formation of monoligated, coordinatively unsaturated Pd(0) species, which are highly reactive in the oxidative addition step. illinois.edusemanticscholar.org Electron-donating ligands increase the electron density on the palladium center, which facilitates oxidative addition and can also accelerate the final reductive elimination step. nih.gov The correct combination of ligand, catalyst precursor, and base is essential for controlling the in-situ generation of the active Pd(0) catalyst and achieving high yields. rsc.org

Table 2: Common Ligands and Their Effects in Cross-Coupling

| Ligand Class | Example | Key Feature | Effect on Catalysis |

|---|---|---|---|

| Monodentate Phosphines | Triphenylphosphine (PPh₃) | Moderately bulky, electron-rich | General-purpose, effective for many standard couplings. |

| Bulky Alkylphosphines | Tri-tert-butylphosphine (P(t-Bu)₃) | Very bulky and electron-donating | Promotes fast oxidative addition, useful for less reactive aryl chlorides. illinois.edu |

| Biaryl Phosphines | SPhos, XPhos | Sterically demanding, electron-rich | High activity catalysts, broad substrate scope, effective at low loadings. nih.gov |

| N-Heterocyclic Carbenes (NHCs) | IMes, SIMes | Strong σ-donors | Form highly stable and active catalysts, alternatives to phosphines. nih.gov |

Nucleophilic Aromatic Substitution (SNAr) on the Bromophenyl Group

Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group on an aromatic ring with a nucleophile. chemistrysteps.com Unlike the more common electrophilic aromatic substitution, SNAr requires the aromatic ring to be electron-deficient. masterorganicchemistry.com This is typically achieved by the presence of strong electron-withdrawing groups (EWGs), such as nitro (-NO₂) or carbonyl (-C=O) groups, positioned ortho or para to the leaving group. masterorganicchemistry.comlibretexts.org These EWGs are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. chemistrysteps.comnih.govlibretexts.org

In the case of this compound, the bromophenyl ring is not strongly activated for SNAr. The lactone moiety, connected via a saturated carbon, acts as a weakly deactivating group through an inductive effect. It does not provide the necessary resonance stabilization for the Meisenheimer intermediate. Consequently, direct SNAr reactions on this substrate would require very harsh conditions (high temperatures and pressures) and are generally not a synthetically viable pathway. libretexts.org For SNAr to occur, the aromatic ring must be rendered electron-poor, a condition not met in this molecule. masterorganicchemistry.com

Lithiation and Grignard Reactions on the Bromophenyl Group

The bromine atom on the 4-bromophenyl ring can be readily converted into a more reactive organometallic functional group through metal-halogen exchange. This transformation allows the aromatic ring to function as a potent nucleophile or carbanion equivalent.

Lithiation: Reaction of this compound with an organolithium reagent, typically n-butyllithium or t-butyllithium, at low temperatures (e.g., -78 °C) would result in bromine-lithium exchange. This generates 5-(4-lithiophenyl)oxolan-2-one. This lithiated species is a powerful nucleophile that can react with a wide range of electrophiles, such as aldehydes, ketones, carbon dioxide, and alkyl halides, to introduce new substituents onto the aromatic ring.

Grignard Reaction: The corresponding Grignard reagent, 5-(4-bromomagnesiophenyl)oxolan-2-one, can be formed by reacting the parent compound with magnesium metal in an ethereal solvent like THF or diethyl ether. While Grignard reagents are also strong nucleophiles, they are generally less reactive and more selective than their organolithium counterparts.

A critical consideration in these reactions is the potential for the organometallic reagent to react with the electrophilic carbonyl group of the lactone. The high reactivity of organolithium reagents, in particular, may lead to side reactions involving nucleophilic attack at the lactone carbonyl. Therefore, careful control of reaction conditions, such as using very low temperatures and potentially protecting the lactone, may be necessary to achieve selective reaction at the aryl position.

Electrophilic Aromatic Substitution (EAS) Pattern and Selectivity

Electrophilic aromatic substitution (EAS) is the hallmark reaction of benzene (B151609) and its derivatives. masterorganicchemistry.com The reaction involves the attack of an electrophile on the electron-rich aromatic ring, leading to the substitution of a hydrogen atom. libretexts.orgmasterorganicchemistry.com The regiochemical outcome of EAS on a substituted benzene ring is governed by the electronic properties of the existing substituents. ijrar.org

In this compound, the benzene ring has two substituents to consider:

Bromo Group (-Br): The bromine atom is an ortho-, para-directing group due to the ability of its lone pairs to donate electron density and stabilize the cationic intermediate (the sigma complex or Wheland intermediate) through resonance. lumenlearning.com However, due to its high electronegativity, it is also a deactivating group, meaning it slows down the rate of reaction compared to benzene itself. ijrar.org

5-Oxolan-2-one Group: This substituent is an alkyl group attached to the ring at the para position relative to the bromine. Alkyl groups are generally weakly activating and ortho-, para-directing.

Common EAS reactions include:

Nitration: (using HNO₃/H₂SO₄) would yield 5-(4-bromo-3-nitrophenyl)oxolan-2-one.

Halogenation: (e.g., Br₂/FeBr₃) would yield 5-(3,4-dibromophenyl)oxolan-2-one.

Friedel-Crafts Acylation/Alkylation: (using an acyl/alkyl halide and a Lewis acid like AlCl₃) would also lead to substitution at the positions ortho to the existing substituents.

Due to the deactivating nature of the bromine atom, the reaction conditions for EAS on this molecule may need to be slightly more forcing than those used for benzene. ijrar.org

Computational and Advanced Spectroscopic Insights into 5 4 Bromophenyl Oxolan 2 One

Quantum Chemical Calculations

Quantum chemical calculations have become indispensable tools for understanding the intrinsic properties of molecules. For 5-(4-Bromophenyl)oxolan-2-one, these methods elucidate its electronic landscape, preferred spatial arrangements, and the energetic pathways of its chemical transformations.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules, providing insights into their stability, reactivity, and spectroscopic properties. mdpi.com DFT calculations for this compound typically involve the use of functionals like B3LYP combined with a suitable basis set to accurately model the molecule's geometry and electronic distribution. researchgate.net

Key parameters derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. mdpi.com A smaller gap suggests higher reactivity. For this compound, the electron-withdrawing nature of the bromine atom and the carbonyl group influences the energies of these frontier orbitals.

The molecular electrostatic potential (MESP) map, another output of DFT calculations, visualizes the charge distribution on the molecule's surface. This map helps in identifying electrophilic and nucleophilic sites, which is crucial for predicting how the molecule will interact with other reagents. For instance, the region around the carbonyl oxygen would exhibit a negative potential, indicating a site prone to electrophilic attack, while the area near the carbonyl carbon would show a positive potential, marking it as a site for nucleophilic attack.

Table 1: Calculated Electronic Properties of this compound using DFT

| Parameter | Calculated Value | Significance |

| HOMO Energy | -6.5 eV | Indicates the energy of the outermost electrons, related to the molecule's ability to donate electrons. |

| LUMO Energy | -1.2 eV | Represents the energy of the lowest energy unoccupied orbital, related to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | 5.3 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

| Dipole Moment | 3.5 D | Quantifies the overall polarity of the molecule, influencing its solubility and intermolecular interactions. |

Note: The values in this table are representative and would be obtained from specific DFT calculations.

Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, are employed to determine the most stable conformations of this compound. The five-membered oxolan-2-one (γ-butyrolactone) ring is not planar and can adopt several "envelope" or "twist" conformations. The orientation of the bulky 4-bromophenyl substituent at the 5-position significantly influences the conformational landscape.

These calculations involve mapping the potential energy surface of the molecule by systematically rotating the bonds, particularly the C-C bond connecting the phenyl ring to the lactone ring. The results reveal the relative energies of different conformers and the energy barriers for interconversion between them. This information is critical for understanding the molecule's behavior in solution and its ability to bind to biological targets or catalyst active sites. A study on a similar compound, 6-p-bromophenyl-1,4-oxathian-2-one, revealed a perfect boat conformation for the lactone ring with the aromatic ring nearly perpendicular to it. rsc.org

Table 2: Relative Energies of this compound Conformers from Ab Initio Calculations

| Conformer | Dihedral Angle (C4-C5-C_aryl-C_aryl) | Relative Energy (kcal/mol) | Population (%) at 298 K |

| 1 (Equatorial-like) | 60° | 0.00 | 75 |

| 2 (Axial-like) | 180° | 1.20 | 15 |

| 3 (Intermediate) | 120° | 0.80 | 10 |

Note: This table presents hypothetical data to illustrate the output of ab initio conformational analysis.

Molecular dynamics (MD) simulations provide a dynamic picture of this compound in a solvent environment, typically water or an organic solvent. These simulations model the motion of every atom in the system over time, governed by a force field that describes the inter- and intramolecular interactions. nih.gov

MD simulations are particularly useful for understanding how solvent molecules arrange around the solute and how this solvation shell affects the solute's conformation and reactivity. For this compound, simulations can reveal the formation of hydrogen bonds between the carbonyl oxygen and protic solvents, or the hydrophobic interactions of the bromophenyl group. This detailed understanding of solvent effects is crucial for predicting reaction rates and mechanisms in different media.

To understand the mechanism of reactions involving this compound, such as its synthesis or subsequent transformations, it is essential to characterize the transition states of the key reaction steps. Quantum chemical methods, particularly DFT, are used to locate the transition state structure on the potential energy surface, which corresponds to a saddle point.

By calculating the energy of the transition state relative to the reactants and products, the activation energy of the reaction can be determined. This provides a quantitative measure of the reaction rate. Furthermore, analysis of the vibrational frequencies of the transition state structure (which should have exactly one imaginary frequency corresponding to the reaction coordinate) confirms that it is a true transition state. This level of detail is invaluable for optimizing reaction conditions and designing more efficient synthetic routes.

Advanced Spectroscopic Elucidation of Reaction Mechanisms and Intermediates

While computational methods provide theoretical insights, advanced spectroscopic techniques offer experimental evidence of reaction pathways and the transient species involved.

In-situ Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for monitoring chemical reactions in real-time. iastate.edunih.gov By acquiring a series of NMR spectra at regular intervals directly in the reaction vessel (an NMR tube), it is possible to track the disappearance of reactants, the formation of products, and the appearance and disappearance of any reaction intermediates. osf.ioresearchgate.net

For the synthesis of this compound, in-situ NMR could be used to monitor the progress of the reaction, for example, in a cyclization reaction to form the lactone ring. The chemical shifts and coupling constants of the protons and carbons in the starting materials and the product are distinct, allowing for their unambiguous identification and quantification over time. This data can be used to determine the reaction kinetics, including the reaction order and rate constant. The non-invasive nature of NMR makes it an ideal tool for studying complex reaction mixtures without altering the course of the reaction. nih.gov

Table 3: Representative ¹H NMR Chemical Shifts for In-Situ Reaction Monitoring

| Species | Key Proton(s) | Chemical Shift (ppm) | Multiplicity |

| Starting Material (e.g., a 4-hydroxy-4-(4-bromophenyl)butanoic acid derivative) | -CH-OH | 4.5 | m |

| This compound | H5 (methine) | 5.6 | dd |

| H3, H4 (methylene) | 2.5 - 2.9 | m | |

| Aromatic | 7.4 - 7.6 | m | |

| Intermediate (e.g., an ester) | -OCH₂- | 4.2 | t |

Note: The chemical shifts are illustrative and would depend on the specific reaction conditions and solvent.

X-ray Crystallography of Co-crystals and Derivatives for Structural Confirmation

There is no publicly available X-ray crystallographic data for This compound , nor for its co-crystals or other derivatives, in the Cambridge Structural Database (CSD), a primary repository for small-molecule crystal structures. cam.ac.ukcam.ac.uk Therefore, definitive structural confirmation through single-crystal X-ray diffraction for this specific compound has not been reported in the literature.

X-ray crystallography provides precise information on bond lengths, bond angles, and three-dimensional arrangement of atoms within a crystal. While the crystal structure of the unsubstituted parent compound, γ-Butyrolactone , has been determined from X-ray powder diffraction data, this does not extend to the bromophenyl-substituted variant. nih.govresearchgate.net Research on other aryl-substituted lactones has utilized X-ray diffraction to confirm absolute configurations, but none of the reviewed studies included the title compound. acs.org

Structure-Reactivity Relationships Derived from Theoretical and Spectroscopic Data

A direct investigation into the structure-reactivity relationships of This compound that integrates both theoretical calculations and spectroscopic data is not present in the current scientific literature. Such studies are crucial for understanding how the electronic properties of the 4-bromophenyl substituent and the stereochemistry of the lactone ring influence its chemical reactivity, for example, in hydrolysis or other ring-opening reactions. acs.org

Advanced Synthetic Utility and Role As a Chemical Building Block

Utilization of 5-(4-Bromophenyl)oxolan-2-one in the Synthesis of Complex Organic Molecules

The unique arrangement of a lactone and an aryl halide within the same molecule makes this compound a powerful building block in organic synthesis, providing pathways to diverse molecular architectures relevant to natural products, pharmaceuticals, and agrochemicals.

Precursor for Natural Product Synthesis

The γ-butyrolactone core is a privileged scaffold found in numerous natural products exhibiting a wide range of biological activities. researchgate.net This structural motif is central to compounds such as γ-butyrolactone hormones that regulate biological pathways in bacteria and paraconic acids, which are metabolites produced by fungi. nih.govresearchgate.netnih.gov

While this compound is not a natural product itself, it serves as a crucial starting material for the synthesis of novel analogues of these natural compounds. The lactone ring mimics the core structure, while the 4-bromophenyl group provides a reactive handle for diversification. Through metal-catalyzed cross-coupling reactions, the bromine atom can be replaced with various organic fragments, allowing chemists to generate libraries of new compounds that are structurally related to natural products but possess unique properties. This strategy is instrumental in structure-activity relationship (SAR) studies, where systematic modification of a natural product scaffold helps to identify the key structural features responsible for its biological effect. The synthesis of natural products like paracaseolide A, a cell-cycle progression inhibitor, highlights the importance of the γ-butyrolactone framework in bioactive molecules. nih.gov

Intermediate in Complex Pharmaceutical Scaffold Construction (Non-biological context)

In medicinal chemistry, the γ-butyrolactone ring is a well-established intermediate for the synthesis of pharmacologically active agents. drugbank.com For instance, substituted γ-butyrolactones are key precursors in the synthesis of γ-aminobutyric acid (GABA) analogues such as Baclofen, a muscle relaxant, and β-phenyl-GABA. scielo.org.mxresearchgate.net The lactone can be opened to reveal a linear carbon chain with functional groups at specific positions, which can then be further elaborated into the final drug target.

The presence of the 4-bromophenyl moiety significantly enhances the utility of this compound as a pharmaceutical building block. Aryl bromides are exceptionally useful in modern drug discovery for the construction of complex molecular scaffolds via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. wikipedia.orgmdpi.com This reaction allows for the formation of carbon-carbon bonds between the bromophenyl group and a wide variety of organoboron reagents, enabling the introduction of new aryl, heteroaryl, or alkyl groups. libretexts.orgborates.today This versatility facilitates the rapid assembly of diverse molecular architectures, which is a key strategy in the discovery of new drug candidates. beilstein-journals.orgnih.gov

Below is a table showcasing examples of complex pharmaceutical scaffolds that can be accessed using the bromophenyl functional handle, illustrating the synthetic possibilities.

| Coupling Partner (R-B(OH)₂) | Resulting Scaffold Core | Potential Therapeutic Area |

| Pyridine-3-boronic acid | 5-(Pyridin-3-yl)phenyl-substituted oxolan-2-one | CNS disorders, Oncology |

| Thiophene-2-boronic acid | 5-(Thiophen-2-yl)phenyl-substituted oxolan-2-one | Antimicrobial, Anti-inflammatory |

| 4-Methoxyphenylboronic acid | 5-(4-Methoxyphenyl)phenyl-substituted oxolan-2-one | Oncology, Cardiovascular |

| N-Boc-pyrazole-4-boronic acid | 5-(Pyrazol-4-yl)phenyl-substituted oxolan-2-one | Kinase inhibition, Analgesics |

Building Block for Agrochemicals (Non-biological context)

The application of γ-butyrolactone derivatives extends to the field of agrochemicals. The parent compound, γ-butyrolactone, serves as a precursor in the production of the herbicide 2-Methyl-4-chlorophenoxybutyric acid. Furthermore, structurally related lactones derived from furan-2(5H)-one have been synthesized and shown to possess significant insecticidal activity, indicating that the lactone motif can be a viable pharmacophore for agrochemical development. researchgate.net

This compound can be envisioned as a valuable starting material for the creation of new agrochemicals. The stable lactone core can be retained for its potential biological activity, while the bromophenyl group allows for systematic modification to optimize properties such as potency, selectivity, and environmental persistence. By applying the same cross-coupling strategies used in pharmaceutical synthesis, a diverse range of novel substituted aryl lactones can be generated and screened for herbicidal, insecticidal, or fungicidal properties.

Role in Polymer Chemistry and Materials Science

Beyond its use in small molecule synthesis, this compound is a functional monomer for the creation of advanced polymeric materials. Its ability to undergo ring-opening polymerization and the presence of the reactive bromophenyl group allow for the synthesis of functional polyesters with tunable properties.

Monomer for Controlled Polymerization Techniques (e.g., Ring-Opening Polymerization)

Ring-opening polymerization (ROP) of cyclic esters is a primary method for producing biodegradable aliphatic polyesters. nih.gov However, the parent five-membered ring, γ-butyrolactone (γ-BL), is notoriously difficult to polymerize under standard conditions. vot.plresearchgate.net This reluctance is due to its low ring strain, which makes the polymerization thermodynamically unfavorable. vot.pl

The polymerization of γ-BL can be achieved, but it often requires specialized conditions such as high pressure or very low temperatures to shift the equilibrium toward the polymer. nih.govnih.gov A key strategy to enhance the polymerizability of γ-BL is the introduction of substituents onto the lactone ring. Bulky substituents, such as the 4-bromophenyl group at the 5-position (the γ-position), increase the steric strain in the monomer. This increased strain makes the ring-opening process more thermodynamically favorable, allowing polymerization to proceed under more accessible conditions.

The ROP of this compound can be performed using various catalytic systems to yield poly(this compound), a functional polyester (B1180765). The use of controlled polymerization techniques, such as those employing organocatalysts or metal-based initiators, allows for precise control over the polymer's molecular weight, architecture (linear or cyclic), and dispersity. nih.govnih.govmdpi.com

| Monomer | Substituent Effect | Polymerizability |

| γ-Butyrolactone | No substituent, low ring strain | Very low, requires extreme conditions nih.govvot.pl |

| α-Angelica lactone | C=C bond in ring | Feasible under moderate conditions libretexts.org |

| This compound | Bulky γ-substituent | Enhanced due to increased ring strain |

Functionalization of Polymer Backbones via the Bromophenyl Moiety

One of the most significant advantages of using this compound as a monomer is the introduction of a reactive functional handle along the entire polymer backbone. After polymerization, each repeating unit of the resulting polyester contains a pendant 4-bromophenyl group. This feature opens the door to extensive post-polymerization modification, a powerful strategy for creating functional materials where the desired functionality might be incompatible with the initial polymerization conditions. nih.govresearchgate.netcmu.edu

The aryl bromide is an ideal site for a variety of chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction. wikipedia.orgexpresspolymlett.com This palladium-catalyzed reaction enables the covalent attachment of a vast array of new chemical groups to the polymer by coupling the bromophenyl moiety with different organoboron compounds. borates.todaycmu.edu This approach allows for the systematic tuning of the polymer's physical and chemical properties, such as its solubility, thermal stability, refractive index, and electronic characteristics. For example, attaching conjugated organic molecules could yield new materials for optoelectronic applications, while grafting hydrophilic side chains could produce amphiphilic polymers for biomedical uses.

The table below illustrates the versatility of this approach by showing how different functional groups can be introduced onto the polymer backbone.

| Reagent Type (for Suzuki Coupling) | Introduced Functional Group | Potential Change in Polymer Property |

| Phenylboronic acid | Biphenyl | Increased thermal stability, altered optical properties |

| 4-Vinylphenylboronic acid | Stilbene | Photocrosslinkable, fluorescent |

| 3-Thienylboronic acid | Phenyl-thiophene | Enhanced electronic conductivity |

| 4-(Hydroxymethyl)phenylboronic acid | Phenyl-benzyl alcohol | Increased hydrophilicity, sites for further grafting |

Precursor for Advanced Functional Materials

The unique molecular architecture of this compound, featuring a reactive γ-butyrolactone ring and a functionalizable bromophenyl group, positions it as a versatile precursor for the synthesis of advanced functional materials. The inherent functionalities of this compound allow for its incorporation into polymeric structures and liquid crystalline assemblies, paving the way for materials with tailored optical, electronic, and thermal properties.

One of the primary applications of lactone derivatives is in the synthesis of polyesters through ring-opening polymerization (ROP). While specific studies on the polymerization of this compound are not extensively documented, the principles of lactone polymerization are well-established. The presence of the lactone ring allows for controlled polymerization to yield aliphatic polyesters. These polymers are known for their biocompatibility and biodegradability, making them suitable for various biomedical applications. The bromophenyl group in each repeating unit of the resulting polymer offers a site for post-polymerization modification, enabling the introduction of various functional groups to tune the polymer's properties.

The table below summarizes the potential of this compound as a precursor for different types of advanced functional materials.

| Material Type | Relevant Functional Group | Potential Application |

| Functional Polyesters | Oxolan-2-one (Lactone) | Biodegradable plastics, drug delivery systems |

| Liquid Crystals | 4-Bromophenyl | Optical displays, sensors |

| Chiral Materials | Substituted Oxolan-2-one | Chiral optics, asymmetric synthesis |

Catalytic Applications of this compound Derivatives

Derivatives of this compound are poised to play a significant role in both organometallic and organocatalysis, owing to the versatile reactivity of the constituent functional groups. The presence of the bromophenyl moiety allows for the creation of sophisticated ligands for metal catalysts, while the lactone framework can be modified to act as a chiral organocatalyst.

Ligand Design for Organometallic Catalysis

The 4-bromophenyl group in this compound serves as a convenient handle for the synthesis of novel ligands for organometallic catalysis. Through well-established cross-coupling reactions, such as Suzuki or Stille couplings, various phosphorus-, nitrogen-, or oxygen-containing moieties can be introduced at the para-position of the phenyl ring. These moieties can then act as coordination sites for a wide range of transition metals, including palladium, rhodium, and iridium.

The design of such ligands can be tailored to influence the steric and electronic environment around the metal center, thereby controlling the activity, selectivity, and stability of the resulting catalyst. For example, the introduction of bulky phosphine (B1218219) groups can create a sterically hindered environment that favors specific reaction pathways. The lactone ring, being in proximity to the metal-coordinating group, could also play a secondary role in modulating the catalyst's properties through non-covalent interactions or by acting as a chiral auxiliary in asymmetric catalysis. The development of such tailored ligands is crucial for advancing a variety of catalytic transformations, including carbon-carbon bond formation, hydrogenations, and hydroformylations.

Organocatalytic Roles

The γ-butyrolactone scaffold of this compound provides a foundation for the development of novel organocatalysts. Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has emerged as a powerful and sustainable alternative to metal-based catalysis. The lactone moiety itself can participate in catalysis through hydrogen bonding interactions, where the carbonyl oxygen acts as a hydrogen bond acceptor.

More significantly, the chiral centers that can be established on the lactone ring make it an attractive scaffold for asymmetric organocatalysis. By introducing functional groups at the α-, β-, or γ-positions of the lactone, it is possible to create a chiral environment that can induce enantioselectivity in a variety of reactions. For instance, the introduction of an amine or a hydroxyl group can lead to the formation of enamine or Brønsted acid catalysts, respectively. These catalysts can be employed in a range of asymmetric transformations, such as Michael additions, aldol (B89426) reactions, and Diels-Alder reactions. The bromophenyl group can be further functionalized to fine-tune the steric and electronic properties of the catalyst, thereby optimizing its performance. The modular nature of the this compound structure allows for the systematic variation of substituents to create a library of organocatalysts for specific applications. nih.gov

The table below outlines the potential catalytic applications of derivatives of this compound.

| Catalysis Type | Key Structural Feature | Potential Catalytic Role | Example Reactions |

| Organometallic Catalysis | 4-Bromophenyl | Ligand precursor for transition metal catalysts | Cross-coupling, hydrogenation |

| Organocatalysis | Oxolan-2-one (Lactone) | Chiral scaffold, hydrogen bond acceptor | Michael addition, aldol reaction |

Future Directions and Emerging Research Avenues for 5 4 Bromophenyl Oxolan 2 One

Development of Novel and Sustainable Synthetic Routes

The future of synthesizing 5-(4-bromophenyl)oxolan-2-one will likely emphasize the development of environmentally benign and efficient methods. Key areas of advancement include biocatalysis, photocatalysis, and electrosynthesis, which offer greener alternatives to traditional chemical processes. mdpi.comnih.gov

Biocatalysis: Enzymatic routes for the synthesis of lactones are gaining traction due to their high selectivity and mild reaction conditions. nih.govrsc.org Future research may focus on identifying or engineering enzymes, such as Baeyer-Villiger monooxygenases or hydrolases, capable of selectively oxidizing corresponding ketones or cyclizing hydroxy acids to produce this compound. This approach could lead to higher yields and enantiopurity while minimizing waste.

Photocatalysis and Electrosynthesis: Light-driven and electrochemical methods represent promising avenues for sustainable synthesis. acs.orgnih.govmdpi.com Photocatalytic reactions, for instance, can enable the synthesis of γ-butyrolactones from readily available precursors under mild conditions. acs.org Similarly, electrosynthesis offers a way to drive reactions using electricity, often avoiding harsh reagents and reducing byproducts. nih.gov Research in these areas could lead to novel, energy-efficient pathways to this compound.

A comparative look at these emerging routes is presented in the table below:

| Synthetic Route | Advantages | Potential Challenges |

|---|---|---|

| Biocatalysis | High selectivity, mild conditions, reduced waste | Enzyme discovery and engineering, substrate scope limitations |

| Photocatalysis | Use of renewable energy (light), mild reaction conditions | Catalyst design and stability, scalability |

| Electrosynthesis | Avoidance of chemical oxidants/reductants, precise control | Electrode material selection, reaction optimization |

Exploration of Unconventional Reactivity Patterns

The bromine atom on the phenyl ring of this compound serves as a versatile handle for a variety of chemical transformations, opening up possibilities for creating a diverse range of derivatives.

Cross-Coupling Reactions: The bromophenyl moiety is an ideal substrate for palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck couplings. wikipedia.orgscispace.comresearchgate.netyoutube.com These reactions allow for the introduction of a wide array of substituents at the para-position of the phenyl ring, enabling the synthesis of novel compounds with tailored electronic and steric properties. Future research will likely focus on expanding the scope of coupling partners and developing more efficient and sustainable catalyst systems.

C-H Activation: Direct functionalization of C-H bonds is an increasingly important strategy in organic synthesis for its atom economy. mdpi.comacsgcipr.orgmdpi.com For this compound, C-H activation could be explored on both the phenyl ring and the lactone backbone. This would allow for the introduction of functional groups without the need for pre-functionalized starting materials, leading to more efficient and streamlined synthetic routes.

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from batch to continuous flow synthesis offers numerous advantages, including improved safety, better process control, and enhanced scalability. durham.ac.ukmdpi.comcore.ac.uk The synthesis of this compound and its derivatives is well-suited for integration into flow chemistry platforms. This would enable the rapid optimization of reaction conditions and the on-demand production of these compounds.

Automated synthesis platforms can further accelerate the discovery and development of new derivatives. merckmillipore.comyoutube.comvapourtec.com By combining robotics with artificial intelligence, these platforms can design, execute, and analyze reactions with minimal human intervention, significantly speeding up the exploration of the chemical space around this compound.

Application in Machine Learning-Assisted Retrosynthesis and Reaction Prediction

Opportunities in New Material Design and Fabrication

The unique structure of this compound, combining a lactone ring with a functionalizable aromatic group, makes it a promising building block for new materials. researchgate.netnih.gov

Polymer Synthesis: The lactone ring can undergo ring-opening polymerization to create polyesters with tunable properties. chemrxiv.orgchemrxiv.org The bromophenyl group can either be retained for post-polymerization modification or functionalized prior to polymerization to introduce specific properties into the polymer backbone. This could lead to the development of novel biodegradable polymers, functional coatings, and advanced drug delivery systems. google.com

Functional Materials: The ability to modify the bromophenyl group opens up possibilities for creating materials with specific optical, electronic, or biological properties. For example, incorporating this molecule into larger conjugated systems could lead to new organic electronic materials.

Q & A

Q. What spectroscopic and crystallographic techniques are critical for confirming the molecular structure of 5-(4-Bromophenyl)oxolan-2-one?

To confirm the structure, employ a combination of:

- Nuclear Magnetic Resonance (NMR) : Analyze , , and 2D NMR (e.g., COSY, HSQC) to assign stereochemistry and substituent positions.